2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid
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Overview
Description
2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, an aminomethyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-difluorophenylacetic acid, which is then subjected to a series of reactions including nitration, reduction, and amination to introduce the aminomethyl group. The final step involves the formation of the propionic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The propionic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 2-Aminomethyl-3-phenylpropionic acid
- 3,4-Difluoro-phenylalanine
Uniqueness
2-Aminomethyl-3-(3,4-difluoro-phenyl)-propionic acid is unique due to the presence of both the aminomethyl and propionic acid groups, which confer distinct chemical and biological properties. The difluoro substitution on the phenyl ring also enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
InChI Key |
NLBKPDDGYAFCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)F)F |
Origin of Product |
United States |
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